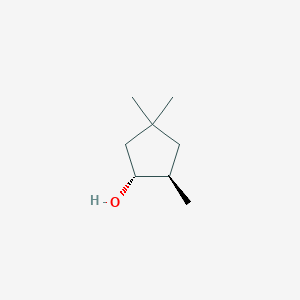
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring structure. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the cyclopentane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2,4,4-Trimethylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (1R,2R)-2,4,4-Trimethylcyclopentanone or (1R,2R)-2,4,4-Trimethylcyclopentanoic acid.
Reduction: Formation of (1R,2R)-2,4,4-Trimethylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its biological effects and interactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2,4,4-Trimethylcyclopentan-1-ol
- (1R,2R)-2,4,4-Trimethylcyclopentanone
- (1R,2R)-2,4,4-Trimethylcyclopentanoic acid
Uniqueness
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct physical and chemical properties
Properties
CAS No. |
57905-83-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1R,2R)-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
QIXDCVATINBRLV-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@H]1O)(C)C |
Canonical SMILES |
CC1CC(CC1O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















